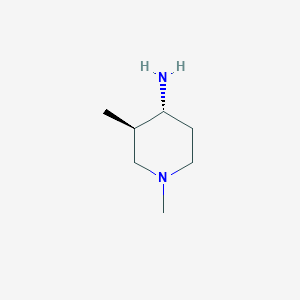

trans-1,3-Dimethylpiperidin-4-amine

説明

trans-1,3-Dimethylpiperidin-4-amine is a chiral piperidine derivative featuring a six-membered saturated ring with methyl groups at the 1 and 3 positions (in a trans configuration) and an amine group at position 3. Its stereochemistry and substitution pattern make it a versatile scaffold in medicinal chemistry, particularly for modulating receptor interactions and pharmacokinetic properties.

特性

IUPAC Name |

(3R,4R)-1,3-dimethylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-5-9(2)4-3-7(6)8/h6-7H,3-5,8H2,1-2H3/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFDKDVGHUCVFY-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@H]1N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of trans-1,3-Dimethylpiperidin-4-amine typically involves the following steps:

Starting Material: The synthesis often begins with commercially available piperidine derivatives.

Alkylation: The piperidine ring is alkylated at the 1 and 3 positions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

In industrial settings, the production of trans-1,3-Dimethylpiperidin-4-amine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the desired product.

化学反応の分析

Types of Reactions

trans-1,3-Dimethylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: N-oxides

Reduction: Secondary and tertiary amines

Substitution: N-alkylated or N-acylated derivatives

科学的研究の応用

Research indicates that trans-1,3-Dimethylpiperidin-4-amine exhibits various biological activities, particularly in pharmacology. Its interactions with specific molecular targets suggest potential therapeutic applications.

Pharmacological Studies

Recent studies have highlighted the compound's potential as a pharmacological agent:

- Opioid Receptor Interaction : Derivatives exhibit binding affinity to opioid receptors, indicating applications in pain management.

- Anticancer Activity : The compound has demonstrated cytotoxic effects on various cancer cell lines, inducing apoptosis in FaDu hypopharyngeal tumor cells .

Table 1: Binding Affinity of Derivatives

| Compound | Receptor Type | Binding Affinity (nM) |

|---|---|---|

| Compound A | μ-opioid | 1.0 |

| Compound B | δ-opioid | 5.5 |

| Compound C | κ-opioid | 10.2 |

Study 1: Analgesic Properties

A study explored the analgesic properties of a derivative of trans-1,3-Dimethylpiperidin-4-amine in animal models. Results indicated significant pain relief comparable to established opioid analgesics, with a favorable side effect profile.

Study 2: Anticancer Activity

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated notable cytotoxicity and induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming some reference drugs .

Potential Applications

The biological activity of trans-1,3-Dimethylpiperidin-4-amine suggests several potential applications:

- Pharmaceutical Development : As a precursor or active ingredient in drug formulations targeting pain relief or cancer therapy.

- Research Tool : In studies investigating receptor interactions and enzyme inhibition.

作用機序

The mechanism of action of trans-1,3-Dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

類似化合物との比較

Core Structural Differences

Piperidine derivatives vary in substituent type, position, and stereochemistry. Below is a comparative analysis:

Physicochemical Properties

Molecular Weight and Polarity :

- trans-1,3-Dimethylpiperidin-4-amine (C₇H₁₆N₂): MW ≈ 128.22 g/mol; moderate polarity due to amine.

- N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine (C₁₇H₂₀N₄O₂): MW 312.37 g/mol; higher polarity from nitro group .

- 1-Acetylpiperidin-4-amine (C₇H₁₄N₂O): MW 142.20 g/mol; reduced basicity due to acetyl .

Lipophilicity (logP) :

Structure-Activity Relationship (SAR) Insights

- Steric Effects : trans-1,3-Dimethyl groups likely restrict ring flexibility, favoring binding to rigid receptors. In contrast, cis configurations or bulkier substituents (e.g., isobutyl in ) may hinder target engagement .

- Acetylation () lowers pKa to ~7.5, reducing protonation at physiological pH .

- Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., 4-bromophenyl in ) improve π-π stacking in drug-receptor interactions, while aliphatic chains (e.g., isopropyl in ) enhance hydrophobic binding .

Data Tables

Table 1: Molecular Properties of Selected Piperidine Derivatives

生物活性

trans-1,3-Dimethylpiperidin-4-amine is a chiral amine compound characterized by its piperidine ring structure. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities and interactions with biomolecules.

The molecular formula of trans-1,3-Dimethylpiperidin-4-amine is , with a molecular weight of approximately 128.22 g/mol. The synthesis typically involves asymmetric hydrogenation techniques using chiral catalysts to ensure the desired stereochemistry. This compound can also participate in various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, which are crucial for its application in drug development and other chemical processes.

The mechanism of action for trans-1,3-Dimethylpiperidin-4-amine primarily involves its interaction with specific molecular targets, including enzymes and receptors. The stereochemistry of the compound significantly influences its binding affinity and biological activity. Understanding these interactions is essential for elucidating its pharmacological potential.

Biological Activities

Research indicates that trans-1,3-Dimethylpiperidin-4-amine exhibits several notable biological activities:

- Opioid Receptor Interaction : Studies have explored the binding affinity of compounds containing the trans-dimethylpiperidine scaffold at various opioid receptors. For instance, structural modifications of related compounds have demonstrated significant changes in binding affinity at the mu-opioid receptor (MOP) and nociceptin opioid peptide (NOP) receptors .

- Analgesic Properties : The compound has been investigated for its potential as a novel analgesic agent. Its structural similarity to known analgesics suggests that it may interact with pain pathways effectively .

- Enzyme Inhibition : Trans-1,3-Dimethylpiperidin-4-amine has shown potential in inhibiting various enzymes, including acetylcholinesterase (ACE) and other targets involved in metabolic pathways. This inhibition can lead to therapeutic applications in treating diseases related to enzyme dysregulation .

Study 1: Opioid Antagonist Development

A study focused on creating a small-molecule opioid pan antagonist highlighted the importance of the trans-dimethylpiperidine structure in enhancing binding affinity at opioid receptors. Modifications to this scaffold led to significant increases in binding affinity at the MOP while maintaining selectivity against NOP receptors .

Study 2: Analgesic Efficacy

In another investigation aimed at developing safer analgesics, researchers synthesized ethereal analogs of trans-1,3-Dimethylpiperidin-4-amine. These analogs showed promising results in preclinical models for pain relief without the significant side effects associated with traditional opioids .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。